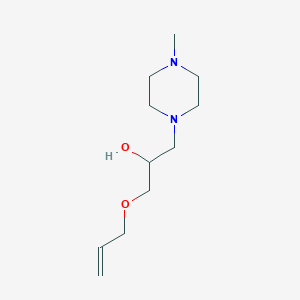![molecular formula C11H13N3O2 B2686977 N-[(Z)-3-Hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide CAS No. 15048-22-3](/img/structure/B2686977.png)
N-[(Z)-3-Hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Agents : A study by Almutairi et al. (2018) synthesized and characterized certain N-acetylisatine derivatives for their antimicrobial activity. The compounds were assessed against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, revealing significant sensitivity towards Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. Molecular docking studies indicated the potential binding mode of these compounds to their target proteins, suggesting their utility as new antimicrobial agents (M. S. Almutairi et al., 2018).
Crystal Structure Analysis : Nayak et al. (2014) focused on the synthesis, crystal structure, and characterization of 2-Phenyl-N-(pyrazin-2-yl)acetamide. The study utilized various analytical techniques to confirm the structure of the compound, which crystallizes in the monoclinic space group. This research highlights the importance of structural analysis in understanding the properties of chemical compounds (P. Nayak et al., 2014).
Synthetic Utilization in Continuous Flow Reactor : Gutmann et al. (2012) explored the safe generation and synthetic utilization of hydrazoic acid in a continuous flow reactor for the synthesis of various compounds, demonstrating the scalability and safety of reactions involving potentially hazardous materials. This research may provide a foundation for developing new synthetic routes for related compounds (Bernhard Gutmann et al., 2012).
Anti-Inflammatory and Antimicrobial Activities : Thomas et al. (2009) and Saravanan et al. (2010) investigated the antimicrobial and anti-inflammatory activities of synthesized compounds related to the N-[(Z)-3-Hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide. These studies contribute to understanding the biological activities of such compounds and their potential therapeutic applications (Shelly L. Thomas et al., 2009), (G. Saravanan et al., 2010).
Corrosion Inhibition : Research by Shehata (2017) investigated novel hydrazone ligands and their manganese (II) complexes as corrosion inhibitors for mild steel in a sulfuric acid solution. This work highlights the potential industrial applications of such compounds in protecting metals against corrosion (O. S. Shehata, 2017).
Orientations Futures
While specific future directions for N-[(Z)-3-Hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide were not found, amidases, which are enzymes that hydrolyze amide bonds, have been identified as versatile biocatalysts in white and green chemistry . This suggests potential future directions for research and applications involving amide compounds like N-[(Z)-3-Hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide.
Mécanisme D'action
“N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide” is a carboximidic acid . Carboximidic acids are organic acids with the general formula RC(=N)-OH (R=H, organic group) . They are known to negatively regulate the expression of the aliphatic amidase operon . Amidases are enzymes that catalyze the hydrolysis of amide bonds, and they are involved in many biological processes, including the metabolism of certain drugs .
The compound also contains a hydrazine group. Hydrazines and their derivatives have been studied for their potential biological activities. For example, some hydrazine derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Propriétés
IUPAC Name |
N-[(Z)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-8(15)13-10(11(16)14-12)7-9-5-3-2-4-6-9/h2-7H,12H2,1H3,(H,13,15)(H,14,16)/b10-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNGXWQPISXVFG-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CC=C1)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(hydrazinocarbonyl)-2-phenylvinyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,9-dimethyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2686902.png)







![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide](/img/structure/B2686916.png)
